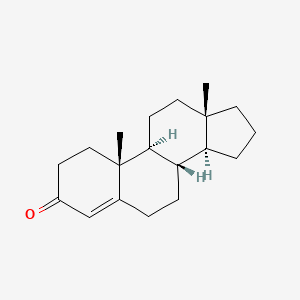

Androst-4-en-3-one

Übersicht

Beschreibung

Androst-4-en-3-one, also known as 17β-Hydroxythis compound, is a naturally occurring anabolic-androgenic steroid. It is a derivative of cholesterol and serves as the primary male sex hormone. This compound plays a crucial role in the development and maintenance of male reproductive tissues and secondary sexual characteristics. It is also present in females in smaller quantities, contributing to various physiological functions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Androst-4-en-3-one can be synthesized through several chemical and microbial methods. One common approach involves the microbial transformation of androst-4-ene-3,17-dione using fungal species such as Aspergillus and Fusarium. These fungi can hydroxylate the compound at specific positions, leading to the formation of various hydroxylated metabolites .

Industrial Production Methods: Industrial production of this compound often involves the use of phytosterols as starting materials. Phytosterols are abundant and can be converted into androst-4-ene-3,17-dione through microbial transformation. This intermediate is then further processed to obtain this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Androst-4-en-3-one undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form androst-4-ene-3,17-dione.

Reduction: Reduction reactions can convert it into testosterone.

Hydroxylation: Hydroxylation at various positions leads to the formation of hydroxylated derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Hydroxylation: Microbial hydroxylation using fungal species like Aspergillus and Fusarium.

Major Products:

Oxidation: Androst-4-ene-3,17-dione.

Reduction: Testosterone.

Hydroxylation: 11α-hydroxyandrost-4-ene-3,17-dione, 7β-hydroxyandrost-4-ene-3,17-dione.

Wissenschaftliche Forschungsanwendungen

Medical Applications

1.1 Hormonal Regulation and Cancer Treatment

Androst-4-en-3-one derivatives have been studied for their potential in inhibiting estrogen synthesis. Research indicates that certain derivatives can inhibit the aromatase enzyme, which is responsible for converting androgens to estrogens. This property makes these compounds promising candidates for treating hormone-dependent cancers, such as breast cancer. For instance, a study highlighted the growth-inhibiting activity of specific androstene derivatives against human mammary cancer cells (MCF-7) .

1.2 Anti-Doping Efforts

Due to its anabolic properties, this compound has been scrutinized in anti-doping regulations in sports. The United States Anti-Doping Agency (USADA) has included this compound in its list of prohibited substances, emphasizing the need for comprehensive testing protocols to detect its use among athletes .

Biochemical Applications

2.1 Enzymatic Reactions

This compound serves as a substrate in various enzymatic reactions, particularly in steroid biochemistry. One notable application involves the immobilization of Cholest-4-en-3-one Δ1-dehydrogenase from Sterolibacterium denitrificans. This enzyme catalyzes the conversion of this compound to androst-1,4-dien-3-one with high efficiency. A study demonstrated that using immobilized enzymes in a fed-batch reactor led to a 99% conversion rate over 27 days, showcasing the potential for industrial applications in steroid synthesis .

Case Study: In Vivo and In Vitro Studies

A significant study investigated the effects of this compound in horses, utilizing gas chromatography-mass spectrometry (GC-MS) to analyze its metabolic pathways. The findings provided insights into how this compound is processed biologically, which can inform both veterinary medicine and doping regulations .

Table: Summary of Research Findings on this compound Applications

Wirkmechanismus

Androst-4-en-3-one exerts its effects by binding to androgen receptors. Once bound, the receptor-ligand complex translocates to the nucleus, where it acts as a transcription factor to regulate gene expression. This leads to increased protein synthesis in tissues containing androgen receptors, such as muscle and bone .

Vergleich Mit ähnlichen Verbindungen

Testosterone (17β-Hydroxyandrost-4-en-3-one): The primary male sex hormone with similar anabolic-androgenic properties.

Androst-4-ene-3,17-dione: A precursor in the biosynthesis of testosterone and other androgens.

Boldenone (androsta-1,4-dien-17-ol-3-one): An anabolic steroid used in veterinary medicine.

Uniqueness: this compound is unique due to its specific role in androgen receptor signaling and its widespread use in both medical and industrial applications. Its ability to undergo various chemical transformations makes it a versatile compound in steroid chemistry .

Biologische Aktivität

Androst-4-en-3-one, commonly known as androstenone, is a steroid hormone that plays a significant role in various biological processes. This article explores its biological activity, including its effects on human physiology, potential therapeutic applications, and implications in doping and sports medicine.

This compound has the molecular formula and is classified as an androgen. It is synthesized primarily in the adrenal glands and gonads and serves as a precursor to testosterone and other steroid hormones. The structure of androstenone features a double bond between carbons 4 and 5, which is crucial for its biological activity.

Biological Activity

1. Hormonal Effects:

this compound is involved in the biosynthesis of testosterone. In vitro studies have shown that it can be converted to testosterone in human blood, highlighting its role as a significant androgenic precursor . This conversion is essential for maintaining normal physiological functions related to male reproductive health, muscle mass, and overall vitality.

2. Aromatase Inhibition:

Recent research indicates that certain derivatives of this compound exhibit inhibitory activity against aromatase, an enzyme responsible for converting androgens into estrogens. This property suggests potential therapeutic applications in treating estrogen-sensitive conditions, such as breast cancer . For instance, novel derivatives have shown effectiveness in inhibiting the growth of MCF-7 human mammary cancer cells, indicating their potential use as anticancer agents .

3. Doping and Performance Enhancement:

this compound has been associated with doping in sports due to its anabolic properties. It can elevate testosterone levels when administered, leading to increased muscle mass and improved athletic performance. Studies have documented significant alterations in endogenous steroid profiles among athletes using this compound, often resulting in elevated testosterone/epitestosterone ratios that can trigger positive doping tests .

Case Studies

Case Study 1: Aromatase Inhibition

In a study involving the application of immobilized cholest-4-en-3-one Δ1-dehydrogenase, researchers demonstrated that derivatives of this compound could effectively catalyze the conversion of this compound into more potent inhibitors of aromatase. The immobilized enzyme showed a conversion rate of 99% with substantial operational stability over extended periods .

Case Study 2: Doping Analysis

A retrospective analysis of urine samples from athletes revealed that those who ingested androstenone-based supplements exhibited significant elevations in urinary concentrations of testosterone and its metabolites. This spike was observed within hours post-administration, underscoring the compound's rapid metabolic effects and implications for anti-doping regulations .

Data Tables

Eigenschaften

IUPAC Name |

(8S,9S,10R,13S,14S)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h12,15-17H,3-11H2,1-2H3/t15-,16-,17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSEZLHAVPJYYIQ-VMXHOPILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC1C3CCC4=CC(=O)CCC4(C3CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@H]1[C@@H]3CCC4=CC(=O)CC[C@@]4([C@H]3CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501319188 | |

| Record name | 17-Deoxytestosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501319188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2872-90-4 | |

| Record name | Androst-4-en-3-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69543 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 17-Deoxytestosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501319188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.